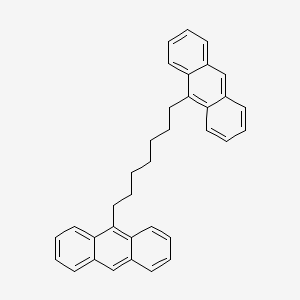

9,9'-(Heptane-1,7-diyl)dianthracene

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

76733-96-5 |

|---|---|

Molecular Formula |

C35H32 |

Molecular Weight |

452.6 g/mol |

IUPAC Name |

9-(7-anthracen-9-ylheptyl)anthracene |

InChI |

InChI=1S/C35H32/c1(2-4-22-34-30-18-10-6-14-26(30)24-27-15-7-11-19-31(27)34)3-5-23-35-32-20-12-8-16-28(32)25-29-17-9-13-21-33(29)35/h6-21,24-25H,1-5,22-23H2 |

InChI Key |

CYIWFEKZEXGHPM-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C=C3C=CC=CC3=C2CCCCCCCC4=C5C=CC=CC5=CC6=CC=CC=C64 |

Origin of Product |

United States |

Photophysical Processes of 9,9 Heptane 1,7 Diyl Dianthracene

Excited State Dynamics and Relaxation Pathways

Upon absorption of a photon, 9,9'-(Heptane-1,7-diyl)dianthracene is promoted to an electronically excited state. The subsequent relaxation processes are complex and multifaceted, dictated by the interplay of the two anthracene (B1667546) chromophores.

Singlet and Triplet Exciton (B1674681) Formation

The initial photoexcitation of an anthracene unit in this compound leads to the formation of a singlet excited state (S₁). In molecules where the two chromophores are in close proximity, the excitation can be delocalized over both units, forming a singlet exciton. This exciton is a quasi-particle representing the bound state of an electron and an electron hole.

From the singlet excited state, the molecule can undergo intersystem crossing (ISC) to a triplet excited state (T₁). This process involves a change in the spin multiplicity of the excited electron and is generally less probable than fluorescence from the singlet state in simple aromatic hydrocarbons. However, in systems like this compound, the formation of triplet excitons can be an important deactivation pathway, especially under conditions that favor longer excited-state lifetimes.

Intramolecular Energy Transfer Mechanisms

In bichromophoric systems, energy transfer can occur between the two chromophoric units. If one anthracene moiety is excited, this excitation energy can be transferred to the second anthracene. This intramolecular energy transfer is highly dependent on the distance and orientation between the two chromophores, which are governed by the conformation of the heptane (B126788) linker. The primary mechanism for this transfer in this compound is through-space Förster Resonance Energy Transfer (FRET) for singlet states, which does not require physical contact between the chromophores. For triplet states, Dexter energy transfer, a short-range mechanism requiring orbital overlap, can also play a role.

Excimer Formation and Characteristics

A key feature of the photophysics of this compound is the formation of an intramolecular excimer. An excimer, or "excited dimer," is a transient complex formed between an excited chromophore and a ground-state chromophore.

Dependence on Molecular Conformation and Interchromophore Distance

The formation of an intramolecular excimer is critically dependent on the ability of the heptane linker to allow the two anthracene rings to adopt a co-facial, sandwich-like arrangement. In dilute solutions, this compound exists in a dynamic equilibrium of various conformers. Upon excitation of one anthracene unit, if the conformation allows for close approach of the second anthracene unit within the singlet excited-state lifetime, an excimer can form. The flexibility of the seven-carbon chain is crucial; shorter chains may be too constrained, while much longer chains might reduce the probability of the ends meeting. The heptane linker provides a balance, allowing for efficient excimer formation.

Spectroscopic Signatures of Excimer Emission

The formation of an excimer is readily identified by its unique spectroscopic signature. The fluorescence spectrum of this compound in dilute solution exhibits two distinct emission bands. One band, at higher energies (shorter wavelengths), corresponds to the emission from the locally excited anthracene chromophore (monomer emission). The second band is a broad, structureless, and red-shifted emission at lower energies (longer wavelengths), which is characteristic of the excimer. The absence of a corresponding absorption band for the excimer confirms that it is only stable in the excited state.

| Parameter | Value |

|---|---|

| Monomer Fluorescence Maximum (λM) | ~410 nm |

| Excimer Fluorescence Maximum (λE) | ~480 nm |

| Monomer Fluorescence Lifetime (τM) | ~5 ns |

| Excimer Fluorescence Lifetime (τE) | ~120 ns |

| Quantum Yield of Excimer Formation (ΦE) | 0.23 |

Photochemical Reactivity: [4+4] Photocycloaddition and Cycloreversion

Beyond the photophysical deactivation pathways, this compound can undergo a significant photochemical reaction, namely an intramolecular [4+4] photocycloaddition.

This reaction occurs from the excimer state, where the two anthracene rings are in a favorable parallel orientation. Upon absorption of another photon or through thermal pathways, the excimer can collapse to form a stable cycloadduct. This process involves the formation of two new covalent bonds between the C9 and C10 positions of one anthracene and the C9' and C10' positions of the other, resulting in a cage-like photodimer.

The [4+4] photocycloaddition is a reversible process. The resulting photodimer can undergo cycloreversion, either thermally or upon irradiation with light of a different wavelength (typically shorter wavelength UV), to regenerate the original this compound molecule. This reversibility has led to interest in such compounds for applications in molecular switches and data storage. The quantum yield of the forward photocycloaddition reaction for this compound in deoxygenated cyclohexane is approximately 0.25.

| Process | Conditions | Quantum Yield (Φ) |

|---|---|---|

| [4+4] Photocycloaddition | Deoxygenated Cyclohexane, Irradiation >300 nm | ~0.25 |

| Cycloreversion | Irradiation at ~254 nm or Thermal | Variable |

Mechanism of Photodimerization within the Linked System

The photodimerization of this compound is a classic example of an intramolecular [4π+4π] photocycloaddition reaction. This process involves the transformation of the two anthracene moieties, linked by a flexible heptamethylene chain, into a single photodimer upon exposure to ultraviolet (UV) radiation. The generally accepted mechanism proceeds through several key steps, initiated by the absorption of a photon by one of the anthracene chromophores.

Upon photoexcitation, the anthracene moiety is promoted from its ground state (S₀) to an excited singlet state (S₁). In molecules where two chromophores are held in proximity by a flexible linker, such as the heptane chain in this case, the excited anthracene can interact with the second, ground-state anthracene moiety. This interaction leads to the formation of an intramolecular excimer. An excimer is an excited-state dimer that is dissociative in the ground state; it represents a crucial intermediate where the two anthracene rings are arranged in a face-to-face conformation, a prerequisite for the subsequent cycloaddition.

An-C₇H₁₄-An + hν → [An-C₇H₁₄-An] → Excimer → Photodimer*

Where 'An' represents the anthracene moiety and 'hν' represents the energy from the absorbed photon. The efficiency of this photodimerization is influenced by factors such as the solvent polarity and the conformation of the linking chain.

| Parameter | Description |

| Reaction Type | Intramolecular [4π+4π] Photocycloaddition |

| Initiation | Absorption of UV radiation by an anthracene moiety |

| Key Intermediate | Intramolecular excimer (excited-state dimer with face-to-face conformation) |

| Role of Heptane Linker | Provides flexibility for the two anthracene units to achieve the necessary proximity and orientation for excimer formation and reaction. |

| Product | A photodimer with a tetracyclic cage-like structure |

Reversibility and External Stimuli for Dissociation (Thermal and Photochemical)

A significant characteristic of the photodimer of this compound is its ability to revert to the original two anthracene moieties through the cleavage of the newly formed covalent bonds. This dissociation can be induced by either thermal or photochemical stimuli, making the system a photoswitchable molecule.

Thermal Dissociation:

The photodimer is thermally labile and can undergo a retro-[4π+4π] cycloaddition upon heating. This process, often referred to as thermolysis, involves the cleavage of the two covalent bonds formed during the photodimerization, thereby regenerating the two separate anthracene chromophores. The rate of this thermal dissociation is highly dependent on the temperature, with higher temperatures leading to faster reversion rates. The thermal stability of the photodimer is a key parameter in potential applications, as it dictates the temperature range within which the switched state can be maintained.

Photochemical Dissociation:

In addition to thermal means, the dissociation of the photodimer can also be triggered by irradiation with UV light of a different, typically shorter, wavelength than that used for the forward dimerization reaction. This photochemical cleavage, or photoscission, occurs because the photodimer itself can absorb a photon, leading to an excited state that is dissociative. This process allows for photoreversibility, where the system can be switched back and forth between the monomeric and dimeric forms by using different wavelengths of light. The quantum yield of the photochemical back reaction is a measure of the efficiency of this process.

The reversibility of the photodimerization of this compound is a key feature that has attracted considerable research interest for its potential use in molecular switches, data storage, and self-healing materials.

| Stimulus | Description | Key Parameters |

| Thermal | Heating the photodimer causes a retro-[4π+4π] cycloaddition, regenerating the original linked dianthracene molecule. | Temperature, Rate of dissociation |

| Photochemical | Irradiation with UV light of a specific wavelength (often shorter than the dimerization wavelength) induces cleavage of the photodimer. | Wavelength of irradiation, Quantum yield of dissociation |

Electronic Structure and Spectroscopic Characterization of 9,9 Heptane 1,7 Diyl Dianthracene

Computational Studies of Electronic Configurations

Computational chemistry provides powerful tools to predict and understand the electronic structure and properties of molecules like 9,9'-(Heptane-1,7-diyl)dianthracene. Techniques such as Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are instrumental in this regard.

Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) Analyses

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure (principally the ground state) of many-body systems, in particular atoms, molecules, and the condensed phases. For this compound, DFT calculations can be employed to determine its optimized molecular geometry, orbital energies (such as the Highest Occupied Molecular Orbital - HOMO and Lowest Unoccupied Molecular Orbital - LUMO), and the distribution of electron density. These calculations are foundational for understanding the molecule's reactivity and electronic behavior. For instance, DFT has been successfully used to study the structural and electronic properties of various anthracene-based organic dyes. bohrium.comresearchgate.net

Time-Dependent DFT (TD-DFT) is an extension of DFT that is used to study the properties of molecules in their excited states. This method is particularly useful for predicting the UV-visible absorption spectra of molecules by calculating the energies of electronic transitions from the ground state to various excited states. nih.govmdpi.com For this compound, TD-DFT calculations would reveal the nature of its electronic transitions, distinguishing between locally excited states on a single anthracene (B1667546) unit and charge-transfer states between the two anthracene moieties. Such analyses have been performed on similar anthracene derivatives to understand their fluorescence properties and the mechanisms of photoinduced processes. nih.gov

| Computational Method | Information Obtained |

| DFT | Optimized molecular geometry, HOMO-LUMO energy levels, electron density distribution, and insights into molecular stability and reactivity. |

| TD-DFT | Prediction of UV-visible absorption spectra, energies of electronic transitions, nature of excited states (locally excited vs. charge-transfer), and understanding of fluorescence and phosphorescence phenomena. mdpi.com |

Investigation of Through-Space Orbital Interactions

In this compound, the two anthracene rings can interact with each other through space, especially in folded or stacked conformations. These "through-space" interactions can lead to the splitting of the HOMO and LUMO energy levels of the individual anthracene units, significantly altering the electronic and photophysical properties of the molecule.

The extent of these interactions is highly dependent on the conformation of the heptane (B126788) linker, which dictates the distance and relative orientation of the anthracene moieties. Computational studies can explore the potential energy surface of the molecule to identify stable conformations and calculate the magnitude of the through-space orbital interactions in each. These interactions are crucial in determining whether the molecule will exhibit properties characteristic of an isolated anthracene (in extended conformations) or those of an anthracene dimer (in folded conformations). Studies on similar systems, like anthracenophane, have investigated the antiaromaticity arising from such π-congested spaces between aromatic rings. chemrxiv.org The investigation of through-space interactions is key to understanding phenomena like excimer formation, which is the formation of an excited-state dimer that can lead to new, red-shifted fluorescence bands.

Advanced Spectroscopic Techniques for Characterization

Spectroscopic techniques are indispensable for the experimental characterization of this compound, providing detailed information about its structure, electronic transitions, and luminescent properties.

UV-Visible Absorption Spectroscopy for Electronic Transitions

UV-Visible absorption spectroscopy is a primary technique for probing the electronic transitions in a molecule. The absorption spectrum of this compound is expected to be dominated by the characteristic absorption bands of the anthracene chromophore. However, the precise position and intensity of these bands can be influenced by the interactions between the two anthracene units.

In a dilute solution where the molecule adopts an extended conformation, the absorption spectrum would closely resemble that of a simple 9-alkylanthracene derivative. Typically, anthracene derivatives exhibit structured absorption bands in the UV region. For instance, 9,10-disubstituted anthracenes show significant absorption features. nih.gov However, in a conformation where the two anthracene rings are in close proximity, through-space interactions can lead to a splitting of the electronic energy levels, resulting in a broadening or shifting of the absorption bands.

| Spectroscopic Feature | Interpretation |

| Structured Absorption Bands | Characteristic of the locally excited states of the anthracene moieties. The vibrational fine structure is a hallmark of the π-π* transitions within the aromatic rings. |

| Broadening/Shifting of Bands | Indicates the presence of through-space interactions between the two anthracene units in folded conformations. A red-shift (bathochromic shift) or blue-shift (hypsochromic shift) can occur depending on the specific geometry of the stacked dimer (e.g., H- or J-aggregation). |

Fluorescence Emission Spectroscopy for Luminescence Properties

Fluorescence spectroscopy provides insights into the excited-state behavior of this compound. Upon excitation, the molecule can emit light from its lowest excited singlet state. Similar to the absorption spectrum, the fluorescence spectrum is highly sensitive to the conformation of the molecule.

In an extended conformation, the molecule is expected to exhibit a structured fluorescence spectrum characteristic of an isolated anthracene moiety, known as monomer emission. However, if the two anthracene rings are close enough to interact in the excited state, a new, broad, and structureless emission band at a longer wavelength (red-shifted) can appear. This is known as excimer emission. The formation of an excimer is a dynamic process that depends on the flexibility of the heptane linker and the solvent viscosity. The quantum yield of fluorescence for some anthracene derivatives can be quite high. nih.gov

| Emission Type | Spectral Characteristics |

| Monomer Emission | Structured emission band, mirror image of the absorption spectrum, originating from a locally excited state on a single anthracene unit. |

| Excimer Emission | Broad, structureless, and red-shifted emission band resulting from the formation of an excited-state dimer between the two anthracene rings. Its intensity relative to the monomer emission provides information about the conformational dynamics of the molecule. |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the definitive structural elucidation of organic molecules, including this compound. 1H and 13C NMR spectra provide detailed information about the chemical environment of each hydrogen and carbon atom in the molecule. nih.gov

The 1H NMR spectrum would show characteristic signals for the aromatic protons of the anthracene rings and the aliphatic protons of the heptane linker. The chemical shifts and coupling patterns of the aromatic protons can be affected by the conformation of the molecule. In a folded conformation, the protons of one anthracene ring would be shielded by the magnetic anisotropy of the other ring, leading to an upfield shift of their signals compared to a model monomeric compound. This phenomenon is a clear indicator of intramolecular stacking.

13C NMR spectroscopy complements the 1H NMR data by providing information about the carbon skeleton of the molecule. nih.gov Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), can be used to unambiguously assign all the proton and carbon signals and to confirm the connectivity of the atoms within the molecule, thus verifying the structure of this compound. The use of NMR has been demonstrated in studying the photodimerization of anthracene derivatives. mdpi.com

Conformational Dynamics and Molecular Simulation of 9,9 Heptane 1,7 Diyl Dianthracene

Intramolecular Flexibility of the Heptane-1,7-diyl Linker

The seven-carbon alkyl chain, the heptane-1,7-diyl linker, imparts significant conformational freedom to 9,9'-(Heptane-1,7-diyl)dianthracene. This flexibility allows the two terminal anthracene (B1667546) moieties to adopt various relative orientations and distances, which is a key determinant of the molecule's photophysical characteristics. The chain's ability to undergo facile bond rotations results in a dynamic equilibrium of conformers in solution.

Studies on a series of polymethylene-linked di(9-anthracenes) have shown that the length and flexibility of the linker are critical in determining the extent of intramolecular interactions. rsc.org For linkers with more than two methylene (B1212753) units, the solvent polarity has been found to have a negligible effect on the conformational arrangement, suggesting that the intrinsic flexibility of the chain dominates the conformational landscape. rsc.org

Influence on Anthracene Chromophore Orientation and Proximity

The flexibility of the heptane-1,7-diyl linker directly influences the orientation and proximity of the two anthracene chromophores. This, in turn, dictates the nature and strength of their electronic coupling. The ability of the anthracene units to approach each other allows for the formation of intramolecular excimers, which are excited-state dimers characterized by a broad and red-shifted fluorescence compared to the monomer emission. rsc.org

The relative orientation of the anthracene planes is also crucial. A parallel, face-to-face arrangement is conducive to strong π-π interactions and excimer formation. In contrast, a more perpendicular or "T-shaped" arrangement would lead to different electronic coupling and photophysical behavior. Research on bent anthracene dimers with rigid linkers has demonstrated that controlling the angle between the chromophores is a powerful strategy for designing supramolecular structures. acs.orgacs.org While the heptane (B126788) linker in this compound is flexible, the steric hindrance of the bulky anthracene units will still impose constraints on the accessible conformations.

Potential Energy Surface Mapping

The conformational landscape of this compound can be described by its potential energy surface (PES). The PES maps the energy of the molecule as a function of its geometric parameters, such as the distance and relative orientation of the anthracene rings. The minima on the PES correspond to stable or metastable conformers, while the saddle points represent the transition states between them.

Computational studies on stacked dimers of aromatic molecules, like benzene (B151609) and pyrene, have provided insights into the nature of their potential energy surfaces. researchgate.netmdpi.comnih.gov These studies reveal that the PES of such systems can be complex, with multiple local minima corresponding to different stacked and displaced geometries. For this compound, the PES would be a function of the dihedral angles of the heptane linker and the six degrees of freedom describing the relative position and orientation of the two anthracene units. Mapping this high-dimensional surface is computationally demanding but essential for a complete understanding of the molecule's conformational preferences and dynamics. Density functional theory (DFT) computations have been successfully used to investigate the PES of anthracene dimers, revealing the energetic pathways for excimer formation. rsc.org

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are a powerful computational tool for exploring the conformational dynamics of flexible molecules like this compound. By numerically solving Newton's equations of motion for the atoms in the system, MD simulations can provide a detailed picture of the molecule's movements over time.

MD simulations have been effectively used to study conformational changes in complex biological systems and to predict the aggregation propensity of small molecules. nih.govnih.govresearchgate.net These simulations can provide insights into how factors like solvent and temperature influence the conformational equilibrium and dynamics.

Exploration of Conformational Space and Trajectories

MD simulations allow for a thorough exploration of the vast conformational space available to this compound. By simulating the molecule's trajectory over nanoseconds to microseconds, it is possible to identify the most populated conformational states and the pathways for interconversion between them. The analysis of these trajectories can reveal the characteristic timescales of different molecular motions, from rapid local bond vibrations to slower, large-scale conformational rearrangements of the entire molecule.

For chromophores in a polymer matrix, MD simulations can track the reorientation of the chromophores under an external electric field and their subsequent relaxation, providing a measure of the alignment stability. acs.org A similar approach could be used to study the response of this compound to external stimuli.

Simulation of Intermolecular Interactions and Aggregation Behavior

At higher concentrations, intermolecular interactions can lead to the formation of aggregates. MD simulations are well-suited to study the initial stages of aggregation by simulating a system containing multiple molecules of this compound. uni-bayreuth.de These simulations can reveal the preferred modes of intermolecular association, whether it be stacking of the anthracene rings or other arrangements, and how the flexible heptane linkers influence the packing of the molecules in an aggregate.

Predicting the aggregation propensity of small organic molecules is of considerable interest, and MD simulations have been shown to be a valuable physics-based method for this purpose. nih.govnih.gov By analyzing the interactions between molecules in the simulation, it is possible to understand the driving forces for aggregation and to identify structural modifications that might enhance or suppress this behavior.

Ultrafast Structural Dynamics Analysis

Ultrafast spectroscopic techniques, with femtosecond to picosecond time resolution, are essential for directly observing the rapid structural changes that molecules undergo after photoexcitation. These methods can provide a "molecular movie" of the conformational dynamics, revealing the intricate dance of atoms during chemical reactions and energy relaxation processes.

Ultrafast electron diffraction (UED) is a particularly powerful technique for probing changes in molecular structure. wikipedia.orgosti.govnih.gov In a UED experiment, a femtosecond laser pulse excites the molecule, and a synchronized ultrashort electron pulse diffracts off the evolving molecular structure. By recording the diffraction pattern at different time delays between the pump and probe pulses, one can reconstruct the changes in bond lengths and angles with high temporal and spatial resolution. rsc.orgacs.org This technique has been used to visualize the atomic trajectories in bimolecular reactions. acs.org

Advanced Materials Applications and Supramolecular Assemblies Utilizing 9,9 Heptane 1,7 Diyl Dianthracene

Photoresponsive Molecular Switches and Smart Materials

The ability of anthracene (B1667546) and its derivatives to undergo reversible photodimerization is a well-documented phenomenon that forms the basis for their use in photoresponsive systems. aip.org Upon irradiation with ultraviolet (UV) light, typically around 365 nm, two parallel anthracene molecules can undergo a [4π+4π] cycloaddition reaction to form a dimer. This process can be reversed by exposing the dimer to shorter-wavelength UV light or by heating, causing it to revert to the original two monomer units. aip.org This reversible transformation between two distinct chemical states, each with different spectroscopic and physical properties, is the fundamental principle of a molecular switch.

In 9,9'-(Heptane-1,7-diyl)dianthracene, the two anthracene units are intramolecularly linked. This pre-organization significantly influences the photodimerization process. The flexible heptane (B126788) chain holds the two photoactive cores in proximity, facilitating an efficient intramolecular cycloaddition upon photo-irradiation. This is in contrast to intermolecular dimerization, which is dependent on the concentration and diffusion of individual anthracene molecules. The result is a system that can be reliably and repeatedly switched between an "open" state (the dianthracene monomer) and a "closed" state (the photodimerized cage-like structure). This switching behavior is accompanied by significant changes in the molecule's UV-visible absorption and fluorescence emission, making the state of the switch easily readable by optical methods.

The robust switching capability of dianthracene derivatives makes them excellent candidates for integration into "smart" materials and responsive systems. When incorporated into polymers or gels, the photo-induced structural change of the this compound unit can be translated into a macroscopic response. For instance, the transition from the relatively planar, extended dianthracene structure to the more compact, bent photodimer can induce changes in polymer solubility, conformation, or the cross-linking density of a material.

This principle allows for the development of materials with photoswitchable properties, such as:

Photoresponsive Gels: Gels that can shrink or swell in response to light.

Smart Surfaces: Surfaces whose wettability or adhesion properties can be optically controlled.

Controlled Release Systems: Encapsulation systems where the release of a payload can be triggered by a light stimulus that cleaves the photodimer.

The heptane linker in this compound provides the necessary flexibility for the two anthracene units to achieve the required orientation for dimerization without placing excessive strain on the surrounding material matrix.

Contributions to Organic Electronics

Anthracene derivatives are a cornerstone of organic electronics, widely utilized for their excellent luminescence and charge-transporting properties. rsc.orgrsc.org The performance of these materials is dictated by their electronic structure and their organization in the solid state.

Anthracene possesses a high photoluminescence quantum yield (PLQY) and emits in the blue region of the visible spectrum, making it a critical component for blue and white OLEDs. rsc.orgrsc.org In the this compound molecule, the heptane chain is a saturated alkyl linker and is therefore electronically non-conjugated. This is a crucial design feature, as it ensures that the electronic and photophysical properties of the individual anthracene chromophores are largely preserved.

The molecule is expected to exhibit strong, deep-blue fluorescence characteristic of 9-substituted anthracenes. The flexible linker can also provide a steric hindrance effect, which helps to suppress detrimental π–π stacking interactions between adjacent molecules in the solid state. rsc.org This reduction in intermolecular aggregation is known to improve the luminescent efficiency and color purity of the emitting layer in an OLED. By preventing the formation of non-emissive aggregates, a higher proportion of excitons can decay radiatively, leading to brighter and more efficient devices.

Below is a table showing representative performance data for non-doped OLEDs using other advanced anthracene derivatives as the blue emitter, illustrating the potential of this class of materials.

| Emitter Compound | Max. EQE (%) | CIE Coordinates (x, y) | Emission Color |

| TPA-TAn-DMAC rsc.org | 4.9 | (0.14, 0.18) | Deep-Blue |

| mCzAnBzt rsc.org | 7.95 | (0.15, 0.07) | Deep-Blue |

| Cz-TAn-DMAC rsc.org | 4.8 | (0.15, 0.08) | Blue |

This table presents data for analogous anthracene-based emitters to provide context for the expected performance of this compound.

Organic field-effect transistors (OFETs) are fundamental components of flexible and printed electronics, and their performance hinges on the charge-carrier mobility of the organic semiconductor used. rsc.orgieee-sensorsalert.org The planar, aromatic structure of anthracene provides good orbital overlap between adjacent molecules, which is essential for efficient charge transport. rsc.org Anthracene and its derivatives typically function as p-type semiconductors, meaning they transport positive charges (holes).

The table below shows charge mobility values for OFETs based on other anthracene derivatives.

| Anthracene Derivative | Mobility (cm²/(V·s)) | On/Off Ratio |

| 9,9'-bianthracene researchgate.net | 0.067 | > 5 x 10⁴ |

| Anthracene researchgate.net | 5.76 x 10⁻² | - |

| Bisthienyl anthracene (with hexyl groups) nih.gov | 0.50 | - |

This table includes performance data for related anthracene-based semiconductors to illustrate typical charge mobilities.

Supramolecular Architectures and Self-Assembly

Supramolecular chemistry involves the design of complex, ordered chemical systems held together by non-covalent interactions. The defined shapes and functionalities of molecules are used to program their assembly into larger architectures. Dianthracene derivatives, with their well-defined geometry and photoactive nature, are excellent building blocks for such systems. rsc.org

The design of supramolecular systems based on this compound is governed by the interplay between the rigid anthracene panels and the flexible heptane linker. The two anthracene units can be considered as large, flat, and relatively rigid panels that have a strong tendency to engage in π–π stacking interactions. The heptane chain, being flexible, can adopt various conformations, allowing the anthracene units to orient themselves in different ways relative to each other.

This combination of rigidity and flexibility allows for the design of several types of supramolecular architectures:

Molecular Tweezers and Clefts: The molecule can adopt a folded conformation, creating a cleft-like binding pocket lined with the aromatic surfaces of the anthracene units. This structure could be used to selectively bind guest molecules that are complementary in size and shape.

Foldamers and Helices: By introducing specific intermolecular interactions (e.g., hydrogen bonding) or by designing the linker appropriately, it may be possible to guide the self-assembly of the molecules into extended, folded, or helical polymer-like structures.

Porous Organic Polymers: The contorted shape that can be adopted by the dianthracene unit makes it a suitable monomer for creating hyper-cross-linked polymers. rsc.org Polymerization of such monomers can lead to materials with high surface areas and permanent porosity, useful for applications in gas storage or catalysis. The inherent photoswitching capability could also be used to modulate the pore properties of the material.

Metal-Organic Frameworks (MOFs) and Coordination Polymers with Dianthracene Linkers

Metal-Organic Frameworks (MOFs) and coordination polymers are crystalline materials constructed from metal ions or clusters linked together by organic molecules. The choice of the organic linker is crucial as it dictates the resulting structure and properties of the material. While anthracene and its derivatives are widely used as linkers due to their rigidity, photophysical properties, and potential for post-synthetic modification, the specific use of this compound as a primary building block in MOF construction is not documented in existing literature.

Typically, linkers used in MOF synthesis require specific functional groups, such as carboxylates or pyridyls, that can coordinate to the metal centers to form a stable, extended network. rsc.orgmdpi.com For instance, anthracene-based linkers like 9,10-anthracenedicarboxylic acid (ADC) and 4,4′-(9,10-anthracenediyl)dibenzoic acid (H2ADBA) have been successfully employed to create robust frameworks with applications in gas storage and catalysis. rsc.orgmdpi.com

The molecule this compound lacks these coordinating functional groups. The flexible seven-carbon alkyl chain connecting the two anthracene units does not possess the directional bonding capabilities necessary to form a well-defined, rigid porous framework. The flexibility of the heptane chain would likely lead to the formation of disordered or non-porous materials rather than crystalline MOFs.

However, dianthracene units can be incorporated into MOFs through other strategies. Research has shown the use of dianthracene ligands that are functionalized with coordinating groups. For example, a dipyridyl dianthracene ligand has been used to build a 3D zinc-based MOF. researchgate.netresearchgate.net In this case, the dianthracene unit acts as a stimuli-responsive component. The [4+4] cycloaddition of the anthracene moieties can be triggered by light, and the dimer can be cleaved thermally. This allows for dynamic control over the material's properties and has been explored as a strategy for the dimensional reduction of a 3D MOF into a 2D material. researchgate.netresearchgate.net

Therefore, while this compound is not a suitable primary linker for MOF construction on its own, its core structure holds potential. If functionalized with appropriate coordinating groups, the resulting ligand could be used to build photoresponsive MOFs. Alternatively, the molecule could potentially be encapsulated as a guest within the pores of a larger, stable host MOF. In such a scenario, its photoswitching behavior could be studied in a confined environment, potentially influencing the host framework's properties for applications in sensing or controlled release.

Molecular Solar Thermal (MOST) Energy Storage Systems

Molecular Solar Thermal (MOST) systems offer a promising approach for capturing and storing solar energy in the form of chemical bonds. The process relies on a molecule that, upon absorbing sunlight, undergoes a reversible photoisomerization to a high-energy, metastable state. This energy can then be stored for a significant period and released on-demand as heat, returning the molecule to its original state.

The intramolecular [4+4] photocycloaddition of two linked anthracene moieties is a well-established reaction for this purpose. Covalently linking two anthracene units within a single molecule, as in this compound, is a key design strategy. It pre-organizes the two chromophores, facilitating an efficient intramolecular dimerization upon irradiation and preventing the concentration-dependent side reactions that can occur with free anthracene molecules in solution.

Upon exposure to ultraviolet (UV) or near-visible light, this compound is expected to undergo an intramolecular [4+4] cycloaddition. In this reaction, the C9 and C10 positions of one anthracene ring form new covalent bonds with the corresponding C9' and C10' positions of the other, creating a strained, cage-like photodimer. This photoisomer stores the absorbed solar energy within its strained chemical bonds. The flexible heptane linker plays a critical role by allowing the two anthracene units to adopt the necessary face-to-face orientation for the reaction to occur.

The stored energy is released through thermal reversion, where the photodimer reverts to the original dianthracene structure. This process is typically initiated by heating, releasing the stored energy as thermal energy. The stability of the high-energy photoisomer, which determines the energy storage time, is a critical parameter. Research on related systems shows that the nature of the linker between the anthracene units significantly influences both the energy storage density and the half-life of the photoisomer. While specific experimental data for this compound is not available, studies on other linked dianthracenes provide insight into the expected performance. For instance, aryl-linked dianthracenes have shown long storage times and moderate energy densities.

The performance of a MOST system is evaluated based on several key parameters, illustrated by the data for related dianthracene systems in the table below.

Table 1: Performance Characteristics of Example Dianthracene-Based MOST Systems (Note: Data is for illustrative aryl-linked dianthracene systems, not this compound)

| Compound (Illustrative) | Energy Storage Density (MJ/kg) | Storage Half-Life (at 25°C) | Photodimerization Quantum Yield (%) |

| ortho-dianthrylbenzene Derivative 1 | 0.20 | ~37 years | 11.5 - 16 |

| ortho-dianthrylbenzene Derivative 2 | 0.14 | ~9 years | 11.5 - 16 |

This table presents data for related ortho-dianthrylbenzene compounds to illustrate typical performance metrics in the field.

For this compound, the flexible alkyl linker might result in a less strained photoisomer compared to more rigid linkers, which could affect the energy storage density. However, it would still function as a viable MOST candidate, demonstrating the fundamental principles of solar energy capture, storage, and on-demand release based on the reversible photocycloaddition of anthracene. Further research would be required to quantify its specific energy storage density, quantum yield, and the thermal stability of its photoisomer.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.